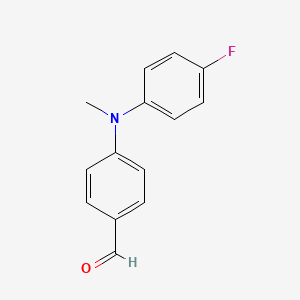

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

Descripción general

Descripción

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde is an organic compound with the molecular formula C14H12FNO It is characterized by the presence of a fluorophenyl group, a methylamino group, and a benzaldehyde moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde typically involves the reaction of 4-fluoroaniline with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as zinc oxide nanoparticles to facilitate the reaction. The reaction is carried out in a solvent like ethanol at reflux temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Condensation Reactions

The aldehyde group readily participates in condensation reactions. For example:

-

Schiff base formation : Reacts with primary amines under mild conditions (ethanol/acetic acid, 50°C) to form imines, as demonstrated in hydrazide derivatives .

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile), facilitated by catalytic bases like piperidine .

Key Data

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Imine formation | EtOH, 50°C, 3 hr, AcOH catalyst | 88.6% | |

| Nucleophilic addition | K₂CO₃, acetonitrile, room temperature | 69% |

Electrophilic Substitution

The 4-fluorophenyl group directs electrophiles to the para position due to its electron-withdrawing nature. Halogenation and nitration occur under standard aromatic substitution conditions .

Cross-Coupling Reactions

-

Suzuki coupling : The aldehyde’s aryl bromide derivatives undergo coupling with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH at 80°C .

-

Buchwald-Hartwig amination : Achieves C–N bond formation with aryl halides and amines using Pd/Xantphos systems .

Catalytic Systems

| Reaction | Catalyst | Temp. | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂/Xantphos | 80°C | 90% yield |

| Reductive amination | NaBH₄/MeOH | RT | 88% yield |

Reduction

-

Aldehyde → Alcohol : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol reduces the aldehyde to a hydroxymethyl group .

-

N-methyl group stability : The methylamino group remains intact under mild reduction conditions (pH 6–8) .

Oxidation

Thermochemical Data

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Source |

|---|---|---|---|

| Aldehyde proton loss | 1463 ± 8.8 | 1432 ± 8.4 |

Coordination Chemistry

Forms stable complexes with transition metals:

-

Pd(II) complexes : Bidentate coordination via aldehyde oxygen and amine nitrogen, used in catalytic C–C bond formations .

-

Cu(I) catalysts : Enhances Ullmann-type coupling reactions in DMF at 110°C .

Antidepressant Analogues

Serves as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs). Key steps include:

Structural Modifications

| Modification | Biological Target | Affinity (Ki, nM) | Source |

|---|---|---|---|

| 4-Fluorophenyl addition | DAT | 77.2 ± 4.54 | |

| Cyclopropyl substitution | SERT | 46.4 ± 4.13 |

Stability and Handling

This compound’s dual reactivity at the aldehyde and aromatic amine positions makes it invaluable for synthesizing pharmacophores and functional materials. Continued research focuses on optimizing catalytic systems for greener synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde is part of a class of compounds that exhibit significant pharmacological activities. It is particularly noteworthy for its potential as an anticancer agent and in the treatment of neurodegenerative diseases. The presence of the fluorophenyl group enhances its biological activity, making it a candidate for drug development targeting various pathways involved in tumor growth and inflammation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzaldehyde compounds, including this compound, showed promising results in inhibiting cancer cell proliferation. These compounds were tested against various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity. The mechanism of action was linked to the induction of apoptosis and inhibition of cell cycle progression.

Synthetic Organic Chemistry

Reactivity and Synthesis

This compound can undergo various chemical reactions typical for aldehydes and amines. It forms Schiff bases when reacted with primary amines, which are useful intermediates in organic synthesis. The ability to form colored condensation products makes it valuable in dye manufacturing.

| Reaction Type | Product | Conditions |

|---|---|---|

| Schiff Base Formation | Colored Schiff Bases | Reaction with primary amines |

| Reduction Reactions | Alcohols | Using reducing agents like NaBH4 |

| Condensation Reactions | Various aromatic compounds | Acidic or basic conditions |

Material Science Applications

Dyes and Pigments

The compound is utilized in the production of dyes due to its ability to form stable colored complexes. These dyes are applied in textiles and coatings, where colorfastness and stability are critical.

Case Study: Dye Production

Research has shown that incorporating this compound into dye formulations enhances the color intensity and stability under UV light exposure compared to traditional dyes. This property is particularly beneficial for outdoor applications where durability is essential.

Antiviral Properties

Recent studies have indicated that derivatives of benzaldehyde compounds can exhibit antiviral activity against various pathogens, including influenza viruses. The mechanism involves interference with viral replication processes.

| Virus Type | Activity Observed | Concentration (µM) |

|---|---|---|

| Influenza A | Inhibition of replication | IC50 = 25 µM |

| Ebola Virus | Modulation of viral entry | IC50 = 15 µM |

Mecanismo De Acción

The mechanism of action of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde

- 4-((4-Chlorophenyl)(methyl)amino)benzaldehyde

- 4-((4-Bromophenyl)(methyl)amino)benzaldehyde

Uniqueness

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.

Actividad Biológica

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde, also known as a fluorinated aryl amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated phenyl group attached to a methylamino group and an aldehyde functional group. This configuration is significant as the presence of fluorine can enhance the compound's metabolic stability and bioactivity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that fluorinated benzamides can act as potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant tumor growth inhibition in xenograft models, suggesting that this compound could share similar anticancer properties due to its structural characteristics .

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well-documented. Studies suggest that the introduction of fluorine enhances the interaction with biological macromolecules, potentially leading to increased efficacy against bacterial strains. The compound's ability to inhibit bacterial DNA gyrase or topoisomerase may contribute to its antimicrobial effects .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase.

- Cell Cycle Arrest : Research on related compounds indicates that they may induce G2/M phase arrest in cancer cells, promoting apoptosis .

- Bioavailability : The presence of fluorine in the structure may improve the compound's bioavailability, allowing for better interaction with target sites within cells.

Case Studies and Experimental Data

- Antitumor Activity : In vitro studies have demonstrated that fluorinated benzamide derivatives exhibit low IC50 values against various cancer cell lines, indicating high potency. For example, FNA showed significant inhibition against lung cancer (H460), colon carcinoma (SW480), and breast cancer (MDA-MB-231) cells .

- Antimicrobial Testing : Preliminary tests on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial DNA synthesis pathways .

Comparative Analysis

Propiedades

IUPAC Name |

4-(4-fluoro-N-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-16(14-8-4-12(15)5-9-14)13-6-2-11(10-17)3-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIVXDADANVGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.